N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide, also known as E6, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
Enzyme Inhibition
Isoquinolinesulfonamides, including derivatives similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds have shown selective inhibition towards certain protein kinases, significantly inhibiting cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases by interacting directly with the enzyme's active center. This interaction suggests potential applications in regulating various cellular processes controlled by these kinases (Hidaka et al., 1984).
Anticancer Activity
Research has also explored the synthesis of novel compounds with structures incorporating the tetrahydroquinoline moiety for potential anticancer applications. For example, the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents showed that many compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines. The mechanism of action suggested that these compounds could arrest cancer cells in specific stages of the cell cycle and induce apoptosis, indicating the potential for tetrahydroquinoline derivatives in cancer therapy (Yilin Fang et al., 2016).
Antimicrobial Study
Furthermore, derivatives of tetrahydroquinoline, such as 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates, have been synthesized and evaluated for their antimicrobial activity. These studies have shown significantly higher antimicrobial activity compared to the parent compounds, indicating their potential use in developing new antimicrobial agents (S. Vanparia et al., 2010).
Vasodilatory Activity
The synthesis and evaluation of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have revealed compounds with vasodilatory action. These findings suggest potential therapeutic applications in cardiovascular diseases, where regulation of blood flow and arterial pressure is crucial (A. Morikawa et al., 1989).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-21-18-9-7-16(12-15(18)6-10-19(21)22)20-25(23,24)17-8-5-13(2)14(3)11-17/h5,7-9,11-12,20H,4,6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMRQWXNQYWHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide |
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